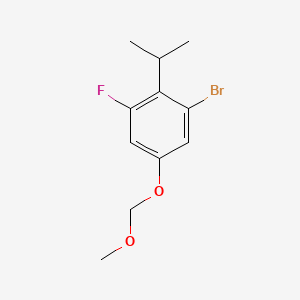
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine is a chemical compound with the molecular formula C8H11ClN4. It is a pyridazine derivative, characterized by the presence of a chlorine atom at the 5th position and a cyclobutyl group attached to the nitrogen at the 3rd position of the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N3-cyclobutylpyridazine-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyridazine-3,4-diamine with cyclobutylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
科学的研究の応用
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Chloro-N3-cyclobutylpyridazine-3,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5-Chloro-N3-cyclopentylpyridazine-3,4-diamine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
5-Chloro-N3-cyclopropylpyridazine-3,4-diamine: Similar structure but with a cyclopropyl group.
Uniqueness
5-Chloro-N3-cyclobutylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C8H11ClN4 |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
5-chloro-3-N-cyclobutylpyridazine-3,4-diamine |
InChI |
InChI=1S/C8H11ClN4/c9-6-4-11-13-8(7(6)10)12-5-2-1-3-5/h4-5H,1-3H2,(H2,10,11)(H,12,13) |
InChIキー |
GFHTYYVYVJOBDQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC2=C(C(=CN=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)

![3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931882.png)

